1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound characterized by its two sulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The sulfonyl groups are then introduced through sulfonylation reactions using appropriate sulfonyl chlorides and base catalysts.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a scaled-up version of the laboratory synthesis methods. This involves optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the sulfonyl groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfates.
Reduction: Sulfides or sulfoxides.
Substitution: Substituted piperazines or other derivatives.
Scientific Research Applications
1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl groups can act as electrophiles, interacting with nucleophilic sites on biological molecules. The piperazine ring can form hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and receptors.
Comparison with Similar Compounds
1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine
1-[(4-isobutylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine
Uniqueness: 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific combination of sulfonyl groups and the piperazine core. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for targeted applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-17(2)16-19-6-10-21(11-7-19)29(26,27)23-14-12-22(13-15-23)28(24,25)20-8-4-18(3)5-9-20/h4-11,17H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLIKONGPXKOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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